molecular formula C8H12N2<br>(CH3)2C(CN)C(CN)(CH3)2<br>C8H12N2 B1209541 Tetramethylsuccinonitrile CAS No. 3333-52-6

Tetramethylsuccinonitrile

Cat. No. B1209541
CAS RN: 3333-52-6
M. Wt: 136.19 g/mol
InChI Key: ZVQXQPNJHRNGID-UHFFFAOYSA-N
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Description

Synthesis Analysis

TMSN is synthesized through processes involving the reaction of specific precursors under controlled conditions. For example, it can be produced from glutamic acid and glutamine through a palladium(II)-catalyzed equilibrium reaction with acetonitrile, offering a route to biobased 1,4-diaminobutane (Lammens et al., 2011). Another synthesis approach involves the reaction of primary amines with succinonitrile to form N,N,N',N'-tetrasubstituted amidines (Keppen et al., 1973).

Molecular Structure Analysis

The molecular structure of TMSN and related compounds has been elucidated through various spectroscopic and structural determination methods. Studies on the gas electron diffraction of tetramethylsuccinic anhydride have provided insights into its nonplanar ring structure and torsional angles, contributing to our understanding of TMSN's molecular configuration (Almenningen et al., 1976).

Chemical Reactions and Properties

TMSN undergoes specific chemical reactions that define its properties and applications. For instance, its role in the polymerization of methacrylate monomers as an iniferter and the preparation of telechelics highlights its utility in polymer science (Braun & Steinhauer-Beiβer, 1997). Additionally, the reaction of succinonitrile with aliphatic amines to form tetrasubstituted amidines emphasizes its reactivity and potential for generating valuable chemical intermediates (Keppen et al., 1973).

Physical Properties Analysis

The physical properties of TMSN, such as its melting and boiling points, solubility, and stability, are crucial for its handling and application in industrial processes. However, specific studies detailing these properties were not directly found in the current research literature provided.

Chemical Properties Analysis

The chemical properties of TMSN, including its reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are important for its application in chemical synthesis and industrial processes. Studies on its use in polymerization and reactions with amines provide insights into its chemical behavior and utility (Braun & Steinhauer-Beiβer, 1997); (Keppen et al., 1973).

Scientific Research Applications

2. Synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines

Tetramethylsuccinonitrile (TMSN) is an organic compound classified as a dinitrile . It is a colorless and odorless solid . Here are some additional applications:

3. Radical Initiator in Polymer Manufacture

  • Summary of Application: TMSN is a byproduct from the use of some radical initiators used in polymer manufacture . It is derived from 2,2’-azobis-isobutyronitrile .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 2,2’-azobis-isobutyronitrile as a radical initiator in the manufacture of polyvinyl chloride polymers .
  • Results or Outcomes: The use of TMSN in this context contributes to the production of polyvinyl chloride polymers .

4. Synthesis of Phenyl Substituted Metal-Free Fused Tetraazachlorins

  • Summary of Application: TMSN can be used to synthesize phenyl substituted metal-free fused tetraazachlorins . These compounds are of interest in the field of organic synthesis.
  • Methods of Application: The synthesis involves a condensation reaction with substituted phthalonitrile derivatives in the presence of InCl3 .
  • Results or Outcomes: The desired products possessing phenyl substitutions have been prepared .

Safety And Hazards

TMSN is a hazardous substance. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness, hence it affects the central nervous system . The U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m3 over an eight-hour time-weighted average .

properties

IUPAC Name

2,2,3,3-tetramethylbutanedinitrile
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InChI

InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3
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InChI Key

ZVQXQPNJHRNGID-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)C(C)(C)C#N
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Molecular Formula

C8H12N2, Array
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DSSTOX Substance ID

DTXSID0026125
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Molecular Weight

136.19 g/mol
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Physical Description

Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble
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Density

1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07
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Vapor Pressure

1.15X10-3 mm Hg at 25 °C /Estimated/
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Product Name

Tetramethylsuccinonitrile

Color/Form

Colorless solid, Crystallizes in plates

CAS RN

3333-52-6
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Melting Point

338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetramethylsuccinonitrile
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Reactant of Route 6
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Citations

For This Compound
407
Citations
FR Johannsen, GJ Levinskas - Fundamental and Applied Toxicology, 1986 - Elsevier
The acute rat oral LD50 for tetramethylsuccinonitrile (TMSN) is 38.9 ± 7.4 mg/kg. A series of three 90-day subchronic toxicity studies were conducted with Sprague-Dawley-derived …
Number of citations: 8 www.sciencedirect.com
H Ishiwata, T Sugita, T Yamada - Food Hygiene and Safety Science …, 1994 - jstage.jst.go.jp
A method for the quantitative determination of trace amounts of tetramethylsuccinonitrile (TMSN) released into foods from their plastic containers is described. TMSN is a decomposition …
Number of citations: 3 www.jstage.jst.go.jp
H Ishiwata, T Inoue, M Yamamoto… - Journal of Agricultural …, 1988 - ACS Publications
Tetramethylsuccinonitrile (TMSN), a decomposition product of 2, 2'-azobisisobutyronitrile which is used as a catalyst for polymerization of monomers, was determined in plastic products …
Number of citations: 11 pubs.acs.org
PA Doherty, RP Smith, VH Ferm - Fundamental and Applied Toxicology, 1983 - Elsevier
Succinonitrile (SN) and tetramethylsuccinonitrile (TMSN) were evaluated and compared for their teratogenic potential. Groups of 3 to 20 pregnant hamsters received a single ip injection …
Number of citations: 29 www.sciencedirect.com
B Yamada, H Kamei, T Otsu - Journal of Polymer Science …, 1980 - Wiley Online Library
Thermal decomposition of α,α′‐azobisisobutyronitrile (AIBN) and dimethyl α,α′‐azobisisobutyrate (MAIB) in the presence of a large amount of tin tetrachloride was investigated to …
Number of citations: 2 onlinelibrary.wiley.com
P Bladon, NC Lockhart, JN Sherwood - Molecular Physics, 1971 - Taylor & Francis
Akhough usually classified as a plastic crystal because of its molecular rotational freedom and low entropy of fusion, AS1= 12-1 J mo1-1 K-1, succinonitrile shows some differences from …
Number of citations: 20 www.tandfonline.com
H Ishiwata, T Inoue, K Yoshihira - Journal of Chromatography A, 1986 - Elsevier
A method is described for the determination of tetramethylsuccinonitrile (TMSN) in poly(vinyl chloride) (PVC) products in with food. TMSN was extracted from PVC with dichloromethane, …
Number of citations: 13 www.sciencedirect.com
H Ishiwata, T Inoue, K Yoshihira - Zeitschrift fur Lebensmittel …, 1987 - europepmc.org
The content of tetramethylsuccinonitrile (TMSN), the main decomposition product of 2, 2'-azobis-isobutyronitrile, in polyvinyl chloride (PVC) products used for food packaging, were …
Number of citations: 5 europepmc.org
EA Makarova, GV Koroleva… - Russian Journal of …, 2001 - researchgate.net
… stituted succinonitrile its derivatives with the stabilized C3C bond: tetramethylsuccinonitrile, which is … For example, the 2-h reaction of equimolar amounts of tetramethylsuccinonitrile and …
Number of citations: 13 www.researchgate.net
P Bruin, AF Bickel, EC Kooyman - Recueil des Travaux …, 1952 - Wiley Online Library
… of isobutyronitrile (RH) and increasing yields of tetramethylsuccinonitrile (RR) were obtained. … yields than both the disulphides and tetramethylsuccinonitrile. This phenomenon may be …
Number of citations: 23 onlinelibrary.wiley.com

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